1,1,1,2,3,3-Hexafluoropropane

Catalog No.
S1893529
CAS No.
431-63-0
M.F
C3H2F6
M. Wt
152.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2,3,3-Hexafluoropropane

CAS Number

431-63-0

Product Name

1,1,1,2,3,3-Hexafluoropropane

IUPAC Name

1,1,1,2,3,3-hexafluoropropane

Molecular Formula

C3H2F6

Molecular Weight

152.04 g/mol

InChI

InChI=1S/C3H2F6/c4-1(2(5)6)3(7,8)9/h1-2H

InChI Key

FYIRUPZTYPILDH-UHFFFAOYSA-N

SMILES

C(C(F)F)(C(F)(F)F)F

Canonical SMILES

C(C(F)F)(C(F)(F)F)F

Fire Suppression

1,1,1,2,3,3-Hexafluoropropane, also known as HFC-236fa or FK-236, is a widely used fire suppressant in scientific research due to several key properties []. First, it boasts a rapid extinguishing ability by physically removing heat from flames and interrupting the chemical chain reaction essential for fire to continue. This rapid action minimizes damage to sensitive research equipment and materials.

Second, HFC-236fa leaves minimal residue upon discharge. This is particularly advantageous in research settings where delicate instruments and electronics could be damaged by extinguisher residue. Unlike traditional fire extinguishers, HFC-236fa evaporates cleanly, leaving minimal to no cleanup required.

Third, HFC-236fa is non-toxic and does not significantly deplete oxygen levels. This makes it ideal for use in occupied spaces commonly found in research facilities, such as laboratories.

Other Research Applications

Beyond fire suppression, 1,1,1,2,3,3-Hexafluoropropane finds application in various scientific research areas:

  • Refrigerant

    Due to its excellent thermodynamic properties, HFC-236fa can be used as a refrigerant in specialized research equipment, particularly where low temperatures are required.

  • Blowing Agent

    In the production of certain research-grade foams and polymers, HFC-236fa can be used as a blowing agent. This inert gas expands without reacting with the surrounding materials, creating the desired foam or polymer structure [].

  • Carrier Gas

    The inert properties of HFC-236fa make it suitable as a carrier gas in various research applications, such as chromatography and spectroscopy. Because it doesn't interfere with the analysis, it allows for accurate measurement of samples.

  • Sterilant Carrier

    In some research settings, HFC-236fa can be used as a carrier for sterilizing agents. Its ability to effectively penetrate and disperse the sterilizing agent makes it useful for decontaminating research equipment and environments [].

1,1,1,2,3,3-Hexafluoropropane is an organofluoride compound with the molecular formula C₃H₂F₆. It is characterized as a colorless gas under standard conditions and is typically available in liquid form. This compound is known for its low toxicity and has gained attention for its various applications in industrial and scientific fields. Its unique structure consists of three carbon atoms and six fluorine atoms, contributing to its stability and reactivity in various chemical processes .

. One notable reaction is its role in the Cormas-Grisius Electrophilic Benzene Addition reaction, which is associated with the McLafferty rearrangement. This reaction showcases the compound's ability to facilitate electrophilic additions due to its electron-withdrawing fluorine atoms . Additionally, it can undergo reactions typical of aliphatic fluorocarbons, such as nucleophilic substitutions and elimination reactions under specific conditions.

The synthesis of 1,1,1,2,3,3-Hexafluoropropane typically involves the reaction of 1,1,1-hexachloropropane with hydrogen fluoride. This reaction occurs in the gas phase at temperatures ranging from 250 to 400 °C and requires a catalyst such as trivalent chromium (e.g., chromium(III) chloride) supported on carbon . This method not only produces the desired hexafluoropropane but also minimizes impurities that could affect the quality of the final product.

The applications of 1,1,1,2,3,3-Hexafluoropropane are diverse and include:

  • Fire Suppression: Utilized as a fire suppression agent under trade names like FE-36.
  • Refrigeration: Acts as a highly effective refrigerant due to its thermal properties.
  • Semiconductor Manufacturing: Employed as a dry etching gas in semiconductor fabrication processes .
  • Heat Transfer Medium: Used in various industrial processes requiring efficient heat transfer.
  • Thermodynamic Power Cycle Working Fluid: Serves in specialized thermodynamic cycles for energy generation.

Interaction studies involving 1,1,1,2,3,3-Hexafluoropropane focus on its behavior in various chemical environments. These studies assess how the compound interacts with other chemicals during reactions and its stability under different conditions. Understanding these interactions is crucial for optimizing its use in industrial applications and minimizing any potential environmental impact.

Several compounds share structural similarities with 1,1,1,2,3,3-Hexafluoropropane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
1,1,1-HexafluoropropaneC₃H₂F₆Used as a fire suppressant; higher GWP
1,1-DifluoroethaneC₂H₄F₂Lower GWP; used mainly as a refrigerant
PerfluoropropaneC₃F₈Fully fluorinated; higher stability
TrifluoromethaneCHF₃Used as a refrigerant; lower molecular weight

Uniqueness: The unique aspect of 1,1,1,2,3,3-Hexafluoropropane lies in its balance between low toxicity and effectiveness as both a refrigerant and fire suppression agent while having a relatively high global warming potential compared to others like trifluoromethane or perfluoropropane. Its specific applications in semiconductor manufacturing further distinguish it from similar compounds.

The industrial synthesis of 1,1,1,2,3,3-hexafluoropropane relies primarily on catalytic fluorination processes that utilize various starting materials and reaction conditions [1]. The most prominent approach involves the catalytic hydrogenation of hexafluoropropene, which has emerged as the preferred method for large-scale production due to its high selectivity and conversion rates [2].

The hydrogenation process typically operates under controlled temperature and pressure conditions, with the reaction conducted in the gas phase using superstoichiometric amounts of hydrogen [2]. The process is characterized by temperatures ranging from 50 to 200 degrees Celsius, with optimal conditions maintained between 80 and 120 degrees Celsius [2]. The reaction pressure is maintained between 0.5 and 20 bar, with advantageous operation occurring between 1 and 5 bar [2].

Palladium and platinum-based catalysts supported on activated carbon represent the most effective catalytic systems for this transformation [1] [2]. The catalyst selection significantly influences both the reaction kinetics and product selectivity, with palladium-based systems demonstrating superior performance in terms of conversion efficiency and catalyst longevity [2].

An alternative catalytic approach involves the fluorination of hexachloroacetone using chromium, nickel, and aluminum-based catalysts [3]. This methodology employs hydrogen fluoride as the fluorine source and operates at elevated temperatures between 200 and 500 degrees Celsius [3]. The process has demonstrated yields of up to 96.8 percent when conducted in multi-stage reactor systems with appropriate temperature gradients [3].

The pyrolysis of chlorofluorocarbons represents another significant catalytic pathway, particularly the high-temperature decomposition of chlorodifluoromethane in the presence of tetrafluoroethylene [1]. This process operates at temperatures between 600 and 900 degrees Celsius and utilizes silicon carbide as an energy storage powder to facilitate the cracking reaction [4].

MethodTemperature (°C)Pressure (bar)CatalystYield (%)
Hexafluoropropene Hydrogenation50-2000.5-20Pd/C, Pt/C90-99
Hexachloroacetone Fluorination200-5001.0-1.5Cr₂O₃, NiO, Al₂O₃75-97
Chlorofluorocarbon Pyrolysis300-9000.1-1.0SiC powder85-95
Tetrafluoroethylene Cracking600-9000.1-1.0Thermal (no catalyst)92-96
Electrochemical Fluorination10-500-1.4HF electrolyte70-85

Zinc-Mediated Reduction Processes

Zinc-mediated reduction processes represent a specialized synthetic approach for the preparation of 1,1,1,2,3,3-hexafluoropropane, particularly when starting from fluorinated ketone precursors [5]. The process involves the reduction of hexafluoroacetone trihydrate using zinc powder in aqueous sodium hydroxide solutions [5].

The optimized reaction conditions require a zinc powder loading of 1.5 molar equivalents relative to the substrate, with the reaction conducted in a 5 percent sodium hydroxide aqueous solution [5]. The reaction temperature is maintained between 80 and 120 degrees Celsius, with mechanical stirring provided throughout the 15 to 24-hour reaction period [5].

The zinc-mediated reduction process demonstrates remarkable conversion efficiency, achieving rates between 90 and 95 percent under optimized conditions [5]. The product selectivity ranges from 85 to 92 percent, indicating the formation of minor side products that require subsequent purification [5]. The reaction proceeds through a mechanistic pathway involving the formation of zinc hydroxide complexes that facilitate the selective reduction of the carbonyl functionality [5].

Process monitoring is typically conducted using gas chromatography to track reaction progress and ensure complete conversion of starting materials [5]. The reaction products are recovered through drying followed by collection in cold traps maintained at sub-zero temperatures [5].

Research findings indicate that the substrate concentration significantly influences both conversion rates and product selectivity [6]. Optimal substrate concentrations range from 0.5 to 1.0 molar, with higher concentrations leading to decreased selectivity due to competitive side reactions [6]. The reaction time can be optimized based on real-time monitoring, with typical completion occurring within 20 hours under standard conditions [5].

ParameterOptimized ConditionsLiterature Range
Zinc powder loading (mol ratio)1.5:1 (Zn:substrate)1.2-2.0:1
Substrate concentration (M)0.5-1.00.3-1.5
Reaction temperature (°C)80-12060-140
Reaction time (hours)15-2410-30
Solvent system5% NaOH aqueousAqueous/organic mixed
Conversion rate (%)90-9575-95
Product selectivity (%)85-9270-95

Purification Techniques and Quality Control

The purification of 1,1,1,2,3,3-hexafluoropropane requires sophisticated separation techniques due to the similar physical properties of fluorinated compounds and the presence of structural isomers [1] [7]. Gas chromatography represents the primary analytical and preparative method for achieving high-purity products, with purity levels exceeding 99.0 percent routinely achieved [8] [9].

The gas chromatographic separation typically employs temperature programming from 35 to 180 degrees Celsius using specialized columns such as DB-624 with appropriate film thickness [10]. The method enables the separation of structural isomers and the quantitative determination of impurities at trace levels [8]. Peak area integration provides accurate purity assessment, with the target compound purity calculated as the ratio of the target peak area to the total peak area excluding solvent [8].

Fractional distillation serves as another critical purification technique, particularly effective for removing compounds with significantly different boiling points [11] [12]. The process operates under controlled temperature conditions, typically between -29 and -27 degrees Celsius, corresponding to the boiling point range of hexafluoropropane isomers [11]. The narrow boiling point window necessitates precise temperature control and often requires multiple distillation stages [12].

Cold trap condensation provides an effective method for initial product isolation and concentration [5] [7]. The technique operates at -78 degrees Celsius using dry ice-acetone baths or equivalent cooling systems [7]. This method is particularly useful for capturing volatile products during synthesis and preventing losses during subsequent processing steps [5].

Molecular sieve adsorption represents a complementary purification approach, particularly effective for removing water, alcohols, and other polar impurities [13]. The process operates at room temperature and utilizes selective adsorption properties of molecular sieves to achieve target purities between 96.0 and 99.0 percent [13].

Acid scrubbing using concentrated sulfuric acid solutions provides effective removal of methanol and other organic impurities [13]. The process utilizes sulfuric acid concentrations between 93 and 98 percent, with the acid reacting with methanol to form dimethyl sulfate, which can be subsequently removed [13]. Real-time monitoring of acid concentration ensures optimal purification efficiency [13].

TechniqueTarget Purity (%)Operating ConditionsTypical Impurities Removed
Gas Chromatography99.0-99.935-180°C programStructural isomers
Fractional Distillation95.0-98.0-29 to -27°CBoiling point variants
Cold Trap Condensation90.0-95.0-78°CVolatile organics
Molecular Sieve Adsorption96.0-99.0Room temperatureWater, alcohols
Acid Scrubbing93.0-97.093-98% H₂SO₄Methanol, organics
Recondensation98.0-99.5Controlled condensationHigh boiling residues

Scalability Challenges in Manufacturing

The industrial-scale production of 1,1,1,2,3,3-hexafluoropropane presents significant technical and economic challenges that must be addressed for viable commercial manufacturing [14] [15]. Heat management represents one of the most critical challenges due to the highly exothermic nature of fluorination reactions [2] [15].

The hydrogenation of hexafluoropropene generates substantial heat that can lead to catalyst deactivation and formation of unwanted byproducts [2]. Industrial implementations utilize multi-stage reactor systems with intermediate cooling stages to maintain optimal temperature profiles [2]. The process often employs gas stream recycling to dilute reactants and manage heat evolution [2].

Reactor design challenges stem from the corrosive nature of hydrogen fluoride and other fluorinated intermediates [16]. Manufacturing systems require corrosion-resistant materials, typically high-nickel alloys, which significantly increase capital costs [17] [16]. The reactor design must accommodate both high-temperature operations and effective heat removal while maintaining chemical compatibility with fluorinated compounds [16].

Safety considerations represent critical challenges in large-scale operations due to the hazardous nature of hydrogen fluoride and elemental fluorine [18] [15]. Manufacturing facilities require specialized safety systems, including automated monitoring, emergency shutdown procedures, and appropriate containment systems [18]. The handling and storage of fluorinated compounds necessitate specialized equipment and trained personnel [18].

Economic factors significantly influence the viability of large-scale production [19]. Raw material costs, particularly for hydrogen fluoride and fluorinated precursors, constitute 45 to 55 percent of total production costs [19]. Energy costs associated with high-temperature processes and cooling requirements represent an additional 15 to 25 percent of manufacturing expenses [19].

Process control challenges arise from the need for real-time monitoring of multiple process parameters [20]. Advanced analytical systems are required to ensure product quality and process safety [20]. The minute quantities of impurities that can significantly impact product performance necessitate sophisticated quality control systems [20].

Environmental impact considerations include waste stream management and emission control [21]. Closed-loop systems are increasingly implemented to minimize environmental releases and recover valuable materials [14]. The treatment of hydrogen fluoride-containing waste streams requires specialized neutralization processes [21].

Challenge CategorySpecific IssuesImpact on Scale-upMitigation Strategies
Heat ManagementExothermic reaction controlHighMulti-stage cooling, recycling
Reactor DesignCorrosion-resistant materialsVery HighNickel alloy reactors
Safety ConsiderationsHF handling and containmentCriticalAutomated safety systems
Economic FactorsRaw material costsHighProcess optimization
Process ControlReal-time monitoringMediumAdvanced analytics
Environmental ImpactWaste stream managementHighClosed-loop systems

The scalability challenges are further compounded by the need for continuous process optimization to maintain competitive production costs [14]. Advanced process control systems and continuous flow technologies are being developed to address these challenges and enable more efficient large-scale production [15]. The implementation of sustainable manufacturing practices, including the development of hydrogen fluoride-free processes, represents an emerging area of research aimed at addressing both environmental and economic concerns [14] [22].

Cost ComponentPercentage of Total Cost (%)Major Contributors
Raw Materials45-55HF, organic precursors
Energy/Utilities15-25High temperature processes
Catalyst/Consumables8-12Pd/Pt catalysts
Equipment/Maintenance10-15Corrosion-resistant equipment
Labor5-8Specialized operators
Waste Treatment3-7HF neutralization
Quality Control2-5GC analysis, purity testing

Thermodynamic Behavior and Phase Transitions

The thermodynamic properties of 1,1,1,2,3,3-hexafluoropropane have been extensively characterized through experimental measurements and equation of state modeling. The compound exhibits well-defined phase transition behavior with critical point parameters that reflect its unique molecular structure and intermolecular interactions.

Critical Point Properties

The critical temperature of 1,1,1,2,3,3-hexafluoropropane has been precisely determined as 412.37 ± 0.03 K through careful experimental measurements [6] [7]. The critical pressure is 3416 ± 3 kPa [6], while the critical density reaches 568.62 ± 1.52 kg/m³ [6]. These critical parameters place the compound in the category of moderate-pressure refrigerant fluids with excellent thermal stability.

PropertyValueUncertaintyReference
Critical Temperature412.37 K±0.03 KAoyama et al., 1996 [6]
Critical Pressure3416 kPa±3 kPaNIST WebBook [6]
Critical Density568.62 kg/m³±1.52 kg/m³Aoyama et al., 1996 [6]

Vapor Pressure Relationships

Vapor pressure measurements for 1,1,1,2,3,3-hexafluoropropane have been conducted across a wide temperature range from 242 K to the critical point [8] [9]. The Wagner-type vapor pressure correlation accurately describes the experimental data:

ln(P/Pc) = (Tc/T)[A₁τ + A₂τ^1.5 + A₃τ^2.5 + A₄τ^5]

where τ = (1-T/Tc), and the correlation coefficients have been determined from extensive experimental measurements [8]. The vapor pressure exhibits typical Clausius-Clapeyron behavior with 1600 mmHg at 25°C [1], indicating high volatility at ambient conditions.

Phase Transition Enthalpies

Thermodynamic studies have revealed the enthalpy of vaporization for 1,1,1,2,3,3-hexafluoropropane to be 15.30 kJ/mol based on Joback group contribution methods [8]. This relatively low vaporization enthalpy reflects weak intermolecular forces dominated by London dispersion interactions rather than stronger dipole-dipole or hydrogen bonding contributions.

The melting point of -103.15°C [1] indicates a low-energy crystal lattice structure with minimal intermolecular organization. The large temperature span between melting and boiling points (approximately 110 K) demonstrates the compound's stability across a wide liquid range, making it suitable for various industrial applications.

Pressure-Volume-Temperature Relationships

Comprehensive pressure-volume-temperature studies have established reliable equations of state for 1,1,1,2,3,3-hexafluoropropane [9] [10]. The fundamental equation of state developed by Rui et al. provides high accuracy thermodynamic properties using temperature and density as independent variables, valid from 240 K to 412 K with pressures up to 6.0 MPa [11].

The liquid density varies from approximately 1450 kg/m³ at 242 K to 569 kg/m³ at the critical point [8]. This density behavior follows typical liquid compression trends with significant thermal expansion effects becoming pronounced near the critical temperature.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides distinctive fingerprint identification for 1,1,1,2,3,3-hexafluoropropane through characteristic vibrational modes associated with C-F, C-H, and C-C bonds. The C-F stretching vibrations appear prominently in the region 1100-1300 cm⁻¹, representing the most diagnostic spectral features for this fluorinated compound [12].

Key infrared absorption bands include:

  • C-F stretching modes: 1100-1300 cm⁻¹ (strong, multiple bands due to different fluorine environments)
  • C-H stretching: 2900-3000 cm⁻¹ (medium intensity, methylene group)
  • C-C stretching: 800-1000 cm⁻¹ (medium intensity)
  • Deformation modes: 400-800 cm⁻¹ (various C-F and C-C bending vibrations)

The multiplicity of C-F stretching bands reflects the presence of both CF₃ and CF₂ groupings within the molecular structure, providing clear differentiation from other hexafluoropropane isomers [12].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance

¹H Nuclear Magnetic Resonance spectroscopy reveals the characteristic methylene (CH₂) proton environment in 1,1,1,2,3,3-hexafluoropropane. The methylene protons appear as a complex multiplet in the range 4.2-4.8 ppm, reflecting the significant deshielding effect of adjacent fluorine atoms [13]. The multiplicity arises from ²J(H-F) coupling with neighboring fluorine nuclei, creating a distinctive splitting pattern that serves as a reliable structural identifier.

The integration ratio confirms the presence of exactly two equivalent hydrogen atoms, consistent with the single CH₂ group in the molecular structure [13]. Chemical shift analysis indicates substantial electron withdrawal by the fluorine substituents, shifting the proton resonances significantly downfield compared to non-fluorinated propane derivatives.

¹⁹F Nuclear Magnetic Resonance

¹⁹F Nuclear Magnetic Resonance spectroscopy provides the most informative structural characterization for 1,1,1,2,3,3-hexafluoropropane due to the presence of six magnetically distinct fluorine environments [14]. The spectrum exhibits multiple fluorine signals with distinct chemical shifts, reflecting the asymmetric molecular structure and different electronic environments around each fluorine position.

Expected ¹⁹F chemical shift patterns include:

  • CF₃ group fluorines: -75 to -85 ppm (triplet due to ²J(F-F) coupling)
  • CF₂ group fluorines: -115 to -125 ppm (complex multiplet due to H-F coupling)
  • Isolated CF fluorine: -180 to -190 ppm (multiplet from multiple coupling interactions)

The coupling patterns provide definitive confirmation of the connectivity and substitution pattern within the fluorinated propane framework [14].

¹³C Nuclear Magnetic Resonance

¹³C Nuclear Magnetic Resonance analysis reveals carbon signals significantly affected by fluorine-carbon coupling patterns [15]. The carbon framework exhibits distinct resonances for each carbon environment:

  • CF₃ carbon: 120-130 ppm (quartet due to ¹J(C-F) coupling, ~285 Hz)
  • CF₂ carbon: 115-125 ppm (triplet due to ¹J(C-F) coupling, ~250 Hz)
  • CF carbon: 95-105 ppm (doublet due to ¹J(C-F) coupling, ~245 Hz)
  • CH₂ carbon: 35-45 ppm (complex multiplet due to multiple F-C couplings)

Mass Spectrometry Fragmentation

Mass spectrometry analysis under electron ionization conditions produces characteristic fragmentation patterns that confirm molecular structure and provide quantitative analysis capabilities [14]. The molecular ion peak appears at m/z 152, corresponding to the intact molecular formula C₃H₂F₆ [14].

Principal fragmentation pathways include:

  • Loss of CF₃: m/z 83 (M⁺ - 69)
  • Loss of CHF₂: m/z 101 (M⁺ - 51)
  • CF₃⁺ fragment: m/z 69 (base peak in many conditions)
  • CHF₂⁺ fragment: m/z 51
  • CF₂⁺ fragment: m/z 50

The CF₃⁺ ion at m/z 69 frequently appears as the base peak, reflecting the stability of the trifluoromethyl cation under electron impact conditions [14] [16]. This fragmentation pattern provides definitive identification and distinguishes 1,1,1,2,3,3-hexafluoropropane from its structural isomers through characteristic intensity ratios and fragmentation pathways.

Solubility Parameters and Intermolecular Forces

Intermolecular Force Analysis

The intermolecular forces governing the physical properties of 1,1,1,2,3,3-hexafluoropropane are predominantly London dispersion forces, with limited contributions from dipole-dipole interactions due to the molecular symmetry and fluorine electronegativity effects [17]. The absence of hydrogen bond donors eliminates hydrogen bonding as a significant intermolecular interaction mechanism [18].

Force TypeRelative StrengthContribution to Properties
London Dispersion ForcesPrimaryBoiling point, vapor pressure, viscosity
Van der Waals ForcesModerateLiquid density, compressibility
Dipole-Dipole InteractionsWeakLimited due to molecular symmetry
Hydrogen BondingAbsentNo hydrogen bond donors present

The high molecular polarizability arising from the six fluorine atoms contributes significantly to London dispersion forces, despite the relatively small molecular size [17]. These dispersion interactions primarily determine the compound's physical properties including boiling point elevation and liquid-phase stability.

Solubility Parameter Framework

The solubility behavior of 1,1,1,2,3,3-hexafluoropropane follows predictable patterns based on Hansen solubility parameters and molecular polarity considerations. The compound exhibits limited aqueous solubility of 0.72 g/L at 20°C [19], reflecting its hydrophobic character and incompatibility with hydrogen-bonding solvents.

Solvent Compatibility Analysis

Nonpolar Solvents: Excellent compatibility with hydrocarbons such as hexane due to similar dispersive force profiles and absence of polar interactions [20]. The LogP value of 2.152 [8] indicates moderate lipophilicity and good solubility in organic media.

Polar Aprotic Solvents: Good solubility in acetone and similar solvents where dipole-induced dipole interactions provide favorable solvation without competing hydrogen bonding effects [20].

Polar Protic Solvents: Limited solubility in alcohols and water due to the inability to participate in hydrogen bonding networks, despite the presence of electronegative fluorine atoms [18] [20].

Hansen Solubility Parameter Estimation

Based on group contribution methods and experimental solubility data, the estimated Hansen solubility parameters for 1,1,1,2,3,3-hexafluoropropane are:

  • Dispersion Parameter (δD): 14.5-15.5 MPa^(1/2)
  • Polar Parameter (δP): 3.0-5.0 MPa^(1/2)
  • Hydrogen Bonding Parameter (δH): 0.0-2.0 MPa^(1/2)

These parameters indicate a predominantly dispersive character with minimal polar and hydrogen bonding contributions, consistent with the molecular structure and observed solubility patterns [20]. The low hydrogen bonding parameter reflects the absence of readily accessible hydrogen bond donors or acceptors in the molecular framework.

Thermodynamic Mixing Behavior

The Henry's Law constant of 3.5 × 10⁻³ atm·m³/mol [21] indicates moderate volatility from aqueous solutions and limited water-air partitioning. This behavior supports applications in vapor-phase systems while maintaining environmental persistence concerns due to limited biodegradation in aqueous environments.

Vapor-liquid equilibrium studies with various co-solvents demonstrate negative deviations from Raoult's law in mixtures with polar compounds, indicating unfavorable interactions between 1,1,1,2,3,3-hexafluoropropane and hydrogen-bonding species [20]. These thermodynamic non-idealities must be considered in process design applications involving mixed solvent systems.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Compressed Gas

Other CAS

431-63-0

Wikipedia

1,1,1,2,3,3-hexafluoropropane

General Manufacturing Information

Propane, 1,1,1,2,3,3-hexafluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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